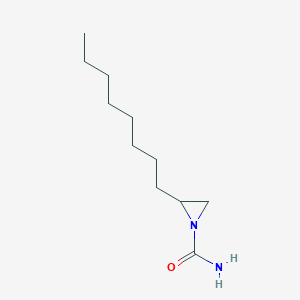
2-Octylaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octylaziridine-1-carboxamide is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high reactivity due to the ring strain in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylaziridine-1-carboxamide typically involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. One common method is the addition of nitrenes to alkenes, which can be catalyzed by transition metals such as ruthenium. Another approach involves the Darzens reaction, where an α-halo ester reacts with an aldehyde in the presence of a base to form an aziridine ring .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another method, where aminoethanol is converted to its sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine ring .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octylaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines depending on the nucleophile used .
Applications De Recherche Scientifique
2-Octylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing compounds.
Biology: Aziridine derivatives are studied for their potential anticancer properties due to their ability to alkylate DNA.
Medicine: Some aziridine derivatives are used in the development of pharmaceuticals, particularly as anticancer agents.
Industry: Aziridines are used in the production of polymers and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Octylaziridine-1-carboxamide involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in biological systems to alkylate DNA and proteins, which can disrupt cellular processes and lead to cell death, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer properties.
Aziridine-2-carboxylic acid: Used as a precursor for amino acid derivatives.
Aziridine-2-carboxylates: Valuable in the synthesis of α- and β-amino acid derivatives.
Uniqueness
2-Octylaziridine-1-carboxamide is unique due to the presence of the octyl group, which can influence its reactivity and solubility. This makes it distinct from other aziridine derivatives and potentially useful in applications where hydrophobic interactions are important .
Propriétés
Numéro CAS |
66225-90-9 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
2-octylaziridine-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-10-9-13(10)11(12)14/h10H,2-9H2,1H3,(H2,12,14) |
Clé InChI |
ZOKUCZVOXHATIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CN1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


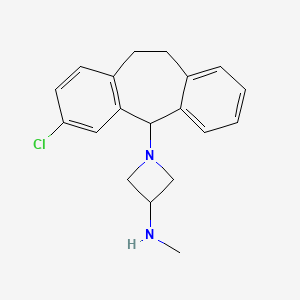
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
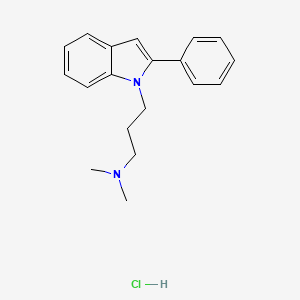
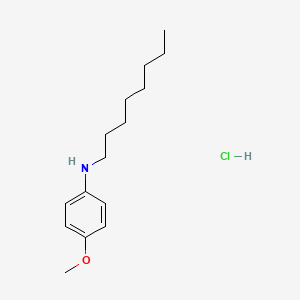

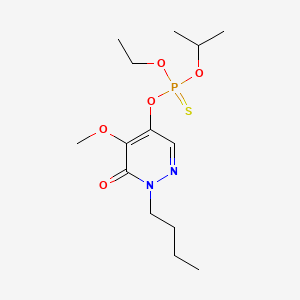
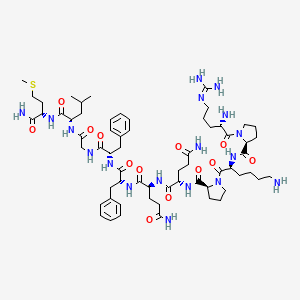
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
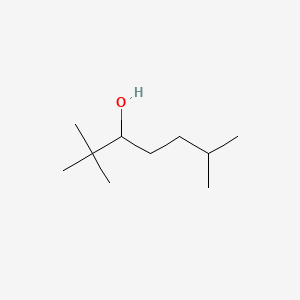
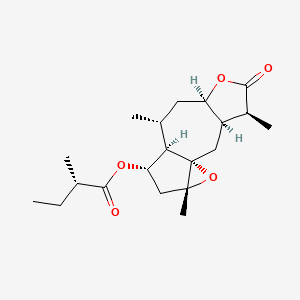
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)



